molecular formula C8H13NO2 B066547 Ethyl 2-methylidenepyrrolidine-1-carboxylate CAS No. 190602-63-2

Ethyl 2-methylidenepyrrolidine-1-carboxylate

Cat. No.: B066547
CAS No.: 190602-63-2
M. Wt: 155.19 g/mol
InChI Key: YEBUFPORBCSUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylidenepyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The ethyl ester functional group in this compound enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylidenepyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane . This reaction forms the pyrrolidine ring and introduces the methylidene group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 2-methylpyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exhibiting anticancer activity . The methylidene group may also participate in covalent bonding with nucleophilic sites on proteins, enhancing its biological activity.

Comparison with Similar Compounds

Ethyl 2-methylidenepyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its combination of the ethyl ester and methylidene groups, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBUFPORBCSUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylidenepyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylidenepyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methylidenepyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methylidenepyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylidenepyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylidenepyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.